molecular formula C9H9N3O2 B1443244 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one CAS No. 1256246-92-0

3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one

Cat. No. B1443244
M. Wt: 191.19 g/mol
InChI Key: WMHGSEBKCDYZBB-UHFFFAOYSA-N
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Description

3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one is a chemical compound with the CAS Number: 1256246-92-0 . It has a molecular weight of 191.19 .


Synthesis Analysis

Eleven 3-amino-2-methyl-quinazolin-4(3H)-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process . Representative acetamides have been thermally derived from their functional free 3-amino group .


Molecular Structure Analysis

The Inchi Code for 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one is 1S/C9H9N3O2/c1-5-11-8-3-2-6 (13)4-7 (8)9 (14)12 (5)10/h2-4,13H,10H2,1H3 .


Chemical Reactions Analysis

For the synthesis of various arylamides, a novel green microwave-assisted protocol has been developed, which involved the attack of hydrazides on benzoxazinones .


Physical And Chemical Properties Analysis

The storage temperature for 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one is 28C .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • 3-Amino-2-methylquinazolin-4(3H)-one derivatives have demonstrated significant antimicrobial and anti-inflammatory activities. For instance, certain synthesized Schiff bases from this compound exhibited notable analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).

Corrosion Inhibition

  • Schiff bases derived from 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one, like 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one, have been employed as efficient inhibitors for mild steel corrosion, exhibiting high inhibition efficiencies in corrosive acid environments (Jamil et al., 2018).

Anticancer Properties

  • The 3-amino-4-hydroxyquinolinone derivative, a variant of 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one, has been identified as a strong antiproliferative agent with potential as a specific therapeutic index for cancer treatment (Talaat et al., 2022).

Anti-tuberculosis Activity

  • Novel compounds based on the scaffold of 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one have shown potent anti-tuberculosis activity, with some analogs being as effective as standard drugs like rifampicin (Panneerselvam et al., 2016).

Antioxidant Studies

  • Quinazolin derivatives synthesized from 3-amino-2-methylquinazolin-4(3H)-one have shown excellent scavenging capacity against radicals like DPPH and Nitric oxide, surpassing common antioxidants like ascorbic acid (Al-azawi, 2016).

Inhibition of DNA Repair Enzyme PARP

  • Quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), synthesized from 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one, have shown potential in clinical studies concerning the repair of drug- and radiation-induced DNA damage (Griffin et al., 1998).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Since quinazolinones are known “privileged” pharmacophores for anticancer and antimicrobial activities, the present study gives information on turning “on” and “off” photosensitization on various derivatives which are often used as synthones for drug development, when chromophores and auxochromes are incorporated or being functionalized .

properties

IUPAC Name

3-amino-6-hydroxy-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-11-8-3-2-6(13)4-7(8)9(14)12(5)10/h2-4,13H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHGSEBKCDYZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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